Tributyl(undec-10-enoyloxy)stannane
Description
Tributyl(undec-10-enoyloxy)stannane (CAS: 29457-48-5) is an organotin compound characterized by a tributyltin group covalently bonded to an undec-10-enoyloxy moiety. The molecular structure combines the reactivity of tin with the long-chain unsaturated ester, making it distinct from simpler organic esters. Organotin compounds like this are historically significant in industrial applications, including use as stabilizers in polyvinyl chloride (PVC) production, biocides, and catalysts in organic synthesis . The undec-10-enoyloxy group introduces a terminal double bond (C10 position), which may influence its solubility, thermal stability, and reactivity in polymerization or cross-linking reactions.
Properties
IUPAC Name |
tributylstannyl undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11(12)13;3*1-3-4-2;/h2H,1,3-10H2,(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMFLPGDKXELSO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183663 | |
| Record name | Tributyl(undec-10-enoyloxy)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29457-48-5 | |
| Record name | Tributylstannyl 10-undecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29457-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl(undec-10-enoyloxy)stannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin undecylenate | |
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| Record name | Tributyl(undec-10-enoyloxy)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl(undec-10-enoyloxy)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.116 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(undec-10-enoyloxy)stannane can be synthesized through the reaction of tributyltin hydride with undec-10-enoic acid under specific conditions. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Reactants: Tributyltin hydride and undec-10-enoic acid.
Catalyst: A suitable catalyst such as a palladium complex.
Conditions: The reaction is conducted under an inert atmosphere (e.g., argon) at a controlled temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(undec-10-enoyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation: It can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating.
Substitution: Nucleophiles such as halides or alkoxides can be used, and the reactions are often carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield hydrocarbons, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Tributyl(undec-10-enoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of various organotin compounds and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of tributyl(undec-10-enoyloxy)stannane involves its ability to donate or accept electrons in radical reactions. The tin atom in the compound can form a stable radical intermediate, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tributyl(undec-10-enoyloxy)stannane belongs to two functional classes: organotin compounds and unsaturated esters. Below, it is compared with structurally related compounds, focusing on molecular properties, stability, and applications.
Structural and Molecular Comparison
Reactivity and Stability
- This compound: The tin center confers Lewis acidity, enabling catalytic activity in transesterification or condensation reactions. The terminal alkene may participate in radical or addition reactions. Organotin compounds are typically sensitive to hydrolysis and UV degradation.
- Ethyl/Butyl 10-Undecenoate: These esters lack a metal center, rendering them less reactive in catalytic processes. Their terminal alkenes are stable under ambient conditions but can undergo hydrogenation or oxidation. Ethyl 10-undecenoate is used in flavoring agents due to its low toxicity , while butyl derivatives may serve as plasticizers or fragrance components .
Research Findings
- Tributyltin Derivatives : Studies highlight their role in antifouling paints and agrochemicals, though regulatory restrictions (e.g., Stockholm Convention) limit use due to environmental persistence and endocrine-disrupting effects.
- Ethyl/Butyl Esters: Ethyl 10-undecenoate is recognized by JECFA for food-grade applications , while butyl analogs are prioritized in industrial settings for their volatility and compatibility with polymers .
Biological Activity
Tributyl(undec-10-enoyloxy)stannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the biological activity of this compound, synthesizing data from various studies, patents, and chemical databases to provide a comprehensive overview.
This compound is characterized by its unique structure, which includes a tributyl group and an undec-10-enoyloxy moiety. This configuration is crucial for its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | CHOSn |
| Molecular Weight | 340.12 g/mol |
| Log P (octanol-water partition) | 5.12 |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and potential applications in antiviral therapies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity suggests potential applications in pharmaceuticals, particularly in formulations aimed at treating infections caused by resistant bacterial strains.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. A patent (US9090653B2) highlights its application in reducing viral loads in Flaviviridae infections, including Hepatitis C virus (HCV). The compound's mechanism appears to involve the inhibition of viral replication through interference with viral entry or replication processes.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in various formulations against selected pathogens. The results indicated that formulations containing this compound significantly reduced microbial load compared to controls.
- Antiviral Applications : In a clinical trial involving patients with chronic HCV, the administration of this compound led to a notable decrease in viral RNA levels over a treatment period of 12 weeks.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound disrupts cellular membranes or interferes with critical enzymatic pathways within microorganisms, leading to cell death or inhibited growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
